N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(4-Fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative featuring:
- A thienopyrimidinone core (3-methyl-4-oxo-6-phenyl substitution).
- A sulfanyl acetamide side chain at position 2 of the heterocycle.
- A 4-fluorobenzyl group attached to the acetamide nitrogen.
The sulfur linkage (sulfanyl group) contributes to redox stability and intermolecular interactions .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-26-21(28)20-17(11-18(30-20)15-5-3-2-4-6-15)25-22(26)29-13-19(27)24-12-14-7-9-16(23)10-8-14/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSFMJMDJRHHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a fluorophenyl group and a sulfanyl moiety enhances its pharmacological profile. The molecular formula is C18H17FN2OS, and its CAS number is 150114-71-9.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines.
-
Cell Lines Tested :
- PC-3 (prostate cancer) : The compound showed high inhibitory activity with an IC50 value of approximately 3.105 μM.
- HepG2 (liver cancer) : Moderate activity was observed with an IC50 value of around 6.96 μM.
Cell Line IC50 (μM) Mechanism of Action PC-3 3.105 Induces apoptosis via caspase activation HepG2 6.96 Cell cycle arrest at S phase
The mechanism by which this compound exerts its effects involves several pathways:
- VEGFR and AKT Inhibition : The compound inhibits vascular endothelial growth factor receptor (VEGFR) and AKT signaling pathways, which are critical for tumor growth and survival. Notably, it demonstrated an IC50 of 0.075 μM against VEGFR.
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound leads to significant apoptosis in cancer cells, characterized by increased caspase-3 activity and cell cycle arrest at the S phase.
Structure-Activity Relationship (SAR)
The structure of N-[(4-fluorophenyl)methyl]-2-(sulfanyl)acetamide is pivotal in determining its biological activity:
- Fluorophenyl Substitution : The introduction of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
- Thieno[3,2-d]pyrimidine Core : This scaffold is associated with various biological activities including anti-inflammatory and anticancer properties.
Case Studies
A notable study conducted by researchers involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that N-[(4-fluorophenyl)methyl]-2-(sulfanyl)acetamide exhibited superior efficacy compared to traditional chemotherapeutics.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Thienopyrimidinone vs. Nicotinamide Cores: The target compound’s fused thiophene-pyrimidine system exhibits superior aromatic stacking and kinase inhibition compared to nicotinamide derivatives, which show broader anti-inflammatory effects .
- Fluorine vs. Chlorine Substituents : Fluorine’s electronegativity enhances binding affinity in hydrophobic enzyme pockets, whereas chlorine’s bulk may improve steric complementarity in bacterial targets .
- Sulfanyl vs. Amino Linkages: Sulfanyl groups offer better resistance to enzymatic cleavage compared to amino linkages, making them preferable for orally bioavailable drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
